molecular formula C12H14O3 B593939 (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 136759-41-6

(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B593939
CAS No.: 136759-41-6
M. Wt: 206.241
InChI Key: DSVHLKAPYHAYFF-JTQLQIEISA-N
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Description

(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its methoxy group at the 6th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxy-2-tetralone.

    Reduction: The ketone group of 6-methoxy-2-tetralone is reduced to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the carboxylic acid group at the 2nd position.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-tetralone: A precursor in the synthesis of (S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

    2-naphthoic acid: A structurally similar compound with a carboxylic acid group on the naphthalene ring.

    6-methoxy-1,2,3,4-tetrahydronaphthalene: A compound with a similar core structure but lacking the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the methoxy and carboxylic acid groups on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHLKAPYHAYFF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H](CC2)C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179061
Record name (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136759-41-6
Record name (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136759-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1,2,3,4-Tetrahydro-6-methoxy-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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